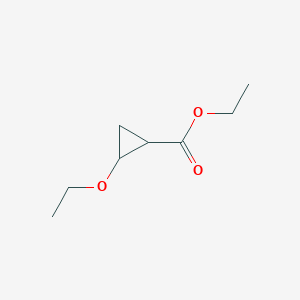

Ethyl 2-ethoxycyclopropane-1-carboxylate

Übersicht

Beschreibung

Ethyl 2-ethoxycyclopropane-1-carboxylate is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It belongs to the class of cyclopropane carboxylates and is commonly used in proteomics research .

Synthesis Analysis

The synthesis of This compound involves the reaction of an appropriate cyclopropane compound with ethyl chloroformate or ethyl bromoacetate . The esterification process leads to the formation of the desired product. Detailed synthetic pathways and conditions can be found in the literature .

Molecular Structure Analysis

The compound features a cyclopropane ring with an ethoxycarbonyl group attached to it. The ethoxy (C2H5O) moiety is connected to the cyclopropane carbon via a carboxylate linkage. The three-membered cyclopropane ring imparts significant strain, making this compound interesting from a structural perspective .

Wissenschaftliche Forschungsanwendungen

Cyclodextrins in Polymer Chemistry Cyclodextrins have been utilized in polymer chemistry for the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives. This process involves oligomerization using horseradish peroxidase as a catalyst, achieved in the presence of cyclodextrine at room temperature in a phosphate buffer. Such methodologies demonstrate the versatility of cyclopropane carboxylates in polymer synthesis and their potential applications in creating cross-linked polymers via free radical polymerization (Pang, Ritter, & Tabatabai, 2003).

Ethylene Biosynthesis and Its Role in Plant Growth Ethylene, a critical plant hormone, regulates a wide array of vegetative and developmental processes. The precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a central role in ethylene biosynthesis. Research on ACC has led to a deeper understanding of its synthesis, regulation, and transport within plants, offering insights into how plants respond to environmental stress and developmental cues. For instance, studies have detailed the metabolic pathways of ACC and its role beyond being merely a precursor to ethylene, including its function in plant-bacterial interactions and its potential as a signaling molecule independent of ethylene biosynthesis (Polko & Kieber, 2019).

Application in Agronomy Research has also explored the agronomic applications of ACC and its derivatives, particularly through the modulation of ethylene levels to enhance plant growth, stress tolerance, and yield. The utilization of ACC deaminase-producing soil bacteria demonstrates a promising avenue for promoting plant growth by reducing ethylene-induced stress responses, thereby improving crop resilience to environmental stressors (Glick, Cheng, Czarny, & Duan, 2007).

Eigenschaften

IUPAC Name |

ethyl 2-ethoxycyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-10-7-5-6(7)8(9)11-4-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIOJVVKDDBEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)

![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)

![[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B2920778.png)